(R)-(+)-1-(4-Chlorophenyl)ethyl isocyanate
Overview
Description
®-(+)-1-(4-Chlorophenyl)ethyl isocyanate is a chiral isocyanate compound with the molecular formula C9H8ClNO. It is characterized by the presence of a chiral center and an isocyanate functional group, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-1-(4-Chlorophenyl)ethyl isocyanate typically involves the reaction of ®-(+)-1-(4-Chlorophenyl)ethanol with phosgene or triphosgene under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at low levels to prevent decomposition of the isocyanate group.
Industrial Production Methods
Industrial production of ®-(+)-1-(4-Chlorophenyl)ethyl isocyanate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the toxic nature of isocyanates.
Chemical Reactions Analysis
Types of Reactions
®-(+)-1-(4-Chlorophenyl)ethyl isocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates.
Cycloaddition Reactions: Participates in [2+2] cycloaddition reactions with alkenes and alkynes to form cyclic compounds.
Hydrolysis: Reacts with water to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines under mild conditions to form ureas.
Alcohols: Reacts with alcohols in the presence of a base to form carbamates.
Dihydrofuran: Undergoes [2+2] cycloaddition with dihydrofuran to yield bicyclic β-lactams.
Major Products Formed
Ureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
β-Lactams: Formed from cycloaddition reactions with dihydrofuran.
Scientific Research Applications
®-(+)-1-(4-Chlorophenyl)ethyl isocyanate is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of agrochemicals and specialty polymers
Mechanism of Action
The mechanism of action of ®-(+)-1-(4-Chlorophenyl)ethyl isocyanate involves the nucleophilic attack on the isocyanate group by various nucleophiles, leading to the formation of ureas, carbamates, or other derivatives. The molecular targets and pathways depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl isocyanate: Lacks the chiral center present in ®-(+)-1-(4-Chlorophenyl)ethyl isocyanate.
Phenyl isocyanate: Similar structure but without the chlorine substituent.
Methyl isocyanate: Smaller and more volatile isocyanate compound.
Uniqueness
®-(+)-1-(4-Chlorophenyl)ethyl isocyanate is unique due to its chiral center, which imparts specific stereochemical properties that are valuable in asymmetric synthesis and chiral resolution processes .
Properties
IUPAC Name |
1-chloro-4-[(1R)-1-isocyanatoethyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGZWQDRYKKTOB-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Cl)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426967 | |
Record name | ST50408272 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
745783-71-5 | |
Record name | ST50408272 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-4-[(1R)-1-isocyanatoethyl]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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